molecular formula C11H10N4S B2694273 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 851903-76-9

3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2694273
CAS No.: 851903-76-9
M. Wt: 230.29
InChI Key: BJQUIEWDGZWEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 851903-76-9) is a specialist heterocyclic building block of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular formula is C11H10N4S, with a molecular weight of 230.29 g/mol . This compound belongs to the 1,2,4-triazolo[4,3-c]quinazoline class, a scaffold recognized for its diverse pharmacological potential . Recent scientific investigations have highlighted derivatives of this core structure as promising scaffolds in the development of novel anticancer agents . Specifically, research has demonstrated that related 1,2,4-triazolo[4,3-c]quinazoline compounds function as potential DNA intercalators and potent topoisomerase II (Topo II) inhibitors . This dual mechanism disrupts DNA replication and repair in cancer cells, leading to apoptotic cell death and cell cycle arrest, as evidenced in studies against cell lines such as HCT-116 (colorectal carcinoma) and HepG-2 (hepatocellular carcinoma) . The ethylsulfanyl moiety at the 3-position provides a key site for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties like potency, selectivity, and solubility. This makes the compound a valuable precursor for synthesizing novel analogs aimed at discovering new therapeutic candidates . 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline is supplied for research and development purposes. This product is For Research Use Only and is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-ethylsulfanyl-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-16-11-14-13-10-8-5-3-4-6-9(8)12-7-15(10)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQUIEWDGZWEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the reaction of 4-hydrazinoquinazoline with aliphatic carboxylic acids. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups .

Scientific Research Applications

Biological Activities

The compound and its derivatives have shown promising pharmacological activities:

  • Anticancer Activity : Research indicates that 3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For example, compounds derived from this structure have been evaluated for their inhibitory effects on epidermal growth factor receptor tyrosine kinase (EGFR-TK) and topoisomerase II. Some derivatives demonstrated IC50 values indicating moderate cytotoxicity against colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HePG-2) cell lines .
  • Antimicrobial Properties : Studies have also highlighted the antimicrobial potential of these compounds. For instance, certain derivatives have shown effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .
  • Vascular Endothelial Growth Factor Receptor Inhibition : Recent investigations have identified new derivatives of [1,2,4]triazolo[4,3-c]quinazoline as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This activity could position these compounds as candidates for anti-angiogenic therapies in cancer treatment .

Case Studies

Several studies provide insights into the applications of 3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline:

  • Anticancer Evaluation : A study synthesized several triazoloquinazoline derivatives and assessed their cytotoxicity against different cancer cell lines. The results indicated that specific compounds effectively induced apoptosis in cancer cells and inhibited cell proliferation at low micromolar concentrations .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of synthesized quinazoline derivatives. The findings revealed that certain compounds exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting their potential use in treating infections caused by resistant strains .
  • VEGFR-2 Inhibition : A recent publication detailed the design and synthesis of novel [1,2,4]triazolo[4,3-c]quinazolines aimed at inhibiting VEGFR-2. The study demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis in endothelial cells through targeted mechanisms .

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the PCAF bromodomain, which plays a role in the regulation of gene expression. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituents at C3 significantly alter electronic properties: aryl groups enhance π-π stacking (critical for DNA intercalation), while ethylsulfanyl may reduce steric hindrance for kinase binding .

Pharmacological Activity

Anticancer Activity

  • VEGFR-2 Inhibition : 3-Ethoxycarbonyl derivatives show IC₅₀ values of 0.12–0.45 μM against VEGFR-2, comparable to sorafenib, via hydrogen bonding with Cys919 and hydrophobic interactions . Ethylsulfanyl derivatives may exhibit similar potency due to sulfur’s electron-donating effects.
  • DNA Intercalation : Bis-triazoloquinazolines (e.g., compound 16 in ) demonstrate stronger DNA binding (ΔTm = 8–12°C) than doxorubicin, attributed to planar fused rings. Ethylsulfanyl derivatives likely exhibit weaker intercalation due to reduced planarity .
  • Apoptosis Induction : 3-(5-Nitro-2-thienyl) derivatives induce caspase-3 activation and ROS-mediated apoptosis in leukemia cells (IC₅₀ = 1.2 μM) . Ethylsulfanyl analogs may show similar mechanisms but require experimental validation.

Cytotoxicity

  • 3-Aryl derivatives (e.g., 3-(3,4-dichlorophenyl)) exhibit IC₅₀ values of 2–5 μM against HepG2 and HCT-116 cells, surpassing 5-fluorouracil . Ethylsulfanyl derivatives’ cytotoxicity remains underexplored but is hypothesized to be moderate due to balanced hydrophobicity.

Photophysical Properties

  • Fluorescence Quantum Yield: 5-Aminobiphenyl derivatives lacking C3 substituents achieve Φf = 0.72 in toluene, outperforming 3-aryl analogs (Φf = 0.15–0.35) due to reduced non-radiative decay . The ethylsulfanyl group may slightly lower Φf compared to unsubstituted analogs but improve solvatochromism.
  • Solvatochromism : Ethylsulfanyl derivatives likely exhibit red-shifted emission in polar solvents (e.g., Δλem = 60 nm from toluene to DMSO), similar to 3-aryl analogs .

Biological Activity

3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound within the quinazoline family known for its diverse biological activities. Quinazolines and their derivatives have garnered attention in medicinal chemistry due to their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline based on recent research findings.

The synthesis of 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves cyclocondensation reactions using starting materials such as hydrazines and orthoesters. The compound's structure is characterized by a triazole ring fused to a quinazoline core, which significantly influences its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline. It has been reported to exhibit inhibitory effects on key cancer-related enzymes such as epidermal growth factor receptor tyrosine kinase (EGFR-TK) and topoisomerase II. These enzymes are crucial in cancer cell proliferation and survival.

  • Case Study : A study conducted by El-Shershaby et al. demonstrated that derivatives of triazoloquinazolines showed significant cytotoxicity against various cancer cell lines (HL-60 leukemia cells) under both hypoxic and aerobic conditions. The compound's ability to induce apoptosis in these cells was linked to its structural features that enhance interaction with target proteins .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that quinazoline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

  • Research Findings : In vitro assays have shown that modifications to the quinazoline structure can enhance COX-2 inhibitory activity. The presence of ethylsulfanyl groups may contribute to this effect by influencing the compound's binding affinity to COX enzymes .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline. Quinazolines have been reported to possess antibacterial and antifungal properties.

  • Study Overview : A review on quinazoline derivatives indicated that compounds with similar structures demonstrated significant activity against a range of bacterial strains. The ethylsulfanyl substituent may enhance membrane permeability or disrupt bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 3-(Ethylsulfanyl)-[1,2,4]triazolo[4,3-c]quinazoline.

Substituent Effect on Activity
Ethylsulfanyl groupEnhances anticancer and anti-inflammatory activity
Triazole ringIncreases interaction with target proteins
Quinazoline coreProvides a scaffold for biological activity

Q & A

Q. What scale-up challenges arise in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer : Key challenges include heat dissipation during exothermic cyclization and solvent recovery. Use jacketed reactors with controlled cooling and solvent distillation systems. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Triazoloquinazoline nomenclature follows IUPAC rules without abbreviations.
  • Advanced questions integrate multidisciplinary approaches (e.g., synthesis + computation + pharmacology).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.